

Application Note: Determination of the Acid Dissociation Constant (pKa) of Fendizoic Acid

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Compound of Interest

Compound Name: Fendizoic acid

Cat. No.: B1329940

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Abstract

This document provides a detailed protocol for the experimental determination of the acid dissociation constant (pKa) of **fendizoic acid**. **Fendizoic acid**, a benzoic acid derivative, is characterized by its limited solubility in aqueous media.[1] This protocol outlines a robust method using potentiometric titration in a methanol-water co-solvent system, a technique well-suited for compounds with poor water solubility. An alternative method using UV-Vis spectrophotometry is also discussed. The intended audience for this application note includes researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.

Introduction

Fendizoic acid (C₂₀H₁₄O₄, M.W.: 318.32 g/mol) is a synthetic organic compound featuring a biphenyl backbone, a carboxylic acid group, a ketone, and a phenolic hydroxyl group.[2][3][4] As a derivative of benzoic acid, its acidic properties are of significant interest for pharmaceutical applications, particularly in salt formation to improve the physicochemical properties of drug substances.[2] The acid dissociation constant, pKa, is a critical parameter that influences a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. Given that **fendizoic acid** is sparingly soluble in water but shows slight solubility in methanol and DMSO, a standard aqueous titration is not feasible.[1][4][5][6][7] This protocol, therefore, employs a co-solvent system to achieve complete dissolution and enable accurate pKa determination via potentiometric titration. The predicted pKa for the carboxylic acid group is approximately 3.28.[1][5][6]

Experimental Protocols

Primary Method: Potentiometric Titration in a Methanol-Water Co-Solvent

This method determines the pKa by monitoring the change in pH of a **fendizoic acid** solution upon the incremental addition of a standardized basic titrant. The pKa is the pH at which the acid is 50% ionized, corresponding to the midpoint of the titration curve.

2.1.1. Materials and Reagents

- **Fendizoic Acid** ($\geq 98\%$ purity)
- Methanol (HPLC grade)
- Deionized (DI) Water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Potassium Hydroxide (KOH), 0.1 M standardized solution in water
- Potassium Chloride (KCl)
- pH 4.00, 7.00, and 10.00 standard buffer solutions

2.1.2. Equipment

- Automatic titrator or a manual setup with a magnetic stirrer and a burette (Class A, 10 mL)
- Calibrated pH meter with a glass electrode suitable for non-aqueous or mixed-solvent systems
- Analytical balance (readability $\pm 0.1 \text{ mg}$)
- Volumetric flasks and pipettes (Class A)
- Jacketed titration vessel with temperature control

2.1.3. Experimental Procedure

- **Co-solvent Preparation:** Prepare a 50:50 (v/v) methanol-water solution. To maintain constant ionic strength, add KCl to a final concentration of 0.1 M.
- **Fendizoic Acid Sample Preparation:** Accurately weigh approximately 15-20 mg of **fendizoic acid** and transfer it to the titration vessel. Add 50 mL of the 50:50 methanol-water co-solvent to completely dissolve the sample. Use a magnetic stirrer to ensure homogeneity.
- **pH Electrode Calibration:** Calibrate the pH electrode using the standard aqueous buffers (pH 4.00, 7.00, 10.00) according to the manufacturer's instructions.
- **Titration Setup:** Immerse the calibrated pH electrode and the burette tip into the sample solution. Ensure the burette tip is below the surface of the liquid to prevent splashing. Start the magnetic stirrer at a moderate speed.
- **Titration:** Begin the titration by adding small increments (e.g., 0.05 mL) of the 0.1 M KOH titrant. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the equivalence point (e.g., until the pH reaches 11-12).
- **Data Analysis:** Plot the recorded pH values against the volume of KOH added (mL). The equivalence point is the point of maximum slope on the titration curve, which can be determined from the first derivative ($\Delta\text{pH}/\Delta V$ vs. V). The pKa is determined by reading the pH at the half-equivalence point ($V/2$).

Alternative Method: UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra. By measuring the absorbance of **fendizoic acid** solutions at various known pH values, the pKa can be determined.

2.2.1. Experimental Procedure

- **Stock Solution Preparation:** Prepare a concentrated stock solution of **fendizoic acid** in a suitable organic solvent like methanol.
- **Buffer Preparation:** Prepare a series of buffers with known pH values ranging from approximately 2 to 8.

- **Sample Preparation:** Add a small aliquot of the **fendizoic acid** stock solution to each buffer, ensuring the final organic solvent concentration is low and constant across all samples (e.g., <1%).
- **Spectral Measurement:** Record the UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each buffered solution.
- **Data Analysis:** Identify a wavelength with a significant difference in absorbance between the fully protonated (low pH) and fully deprotonated (high pH) forms. Plot absorbance at this wavelength versus pH. The pKa is the pH value at the inflection point of the resulting sigmoidal curve.

Data Presentation

The quantitative data obtained from the potentiometric titration should be summarized for clear analysis and comparison.

Table 1: Potentiometric Titration Data for **Fendizoic Acid**

Titrant Volume (mL)	Measured pH	$\Delta\text{pH}/\Delta V$
0.00	2.85	-
0.50	3.10	0.50
1.00	3.35	0.50
1.50	3.60	0.50
2.00	3.95	0.70
2.50 (V/2)	4.30	1.10
3.00	4.85	1.80
4.00	5.80	1.90
4.50	6.50	1.40
4.80	7.80	4.33
5.00 (V)	8.50	-
5.20	9.20	3.50
5.50	10.10	3.00
6.00	10.50	0.80

Note: Data presented are hypothetical and for illustrative purposes only.

Table 2: Summary of pKa Determination Results

Parameter	Value
Equivalence Point (V)	5.00 mL
Half-Equivalence Point (V/2)	2.50 mL
Experimental pKa	4.30
Predicted pKa	3.28 ± 0.36[5][6]
Number of Replicates (n)	3
Standard Deviation	± 0.05

Visualizations

Diagrams are provided to illustrate the logical workflow of the experimental protocol.

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